molecular formula C15H28N2O6S B5380393 1-(ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine oxalate

1-(ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine oxalate

Katalognummer B5380393
Molekulargewicht: 364.5 g/mol
InChI-Schlüssel: ZKYIPYXPCBWQHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine oxalate, also known as EMCPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. EMCPA is a piperazine derivative that has been synthesized and studied for its pharmacological properties. In

Wirkmechanismus

The exact mechanism of action of 1-(ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine oxalate is not fully understood. However, it is believed that 1-(ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine oxalate modulates the activity of certain neurotransmitters in the brain, including GABA and serotonin. 1-(ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine oxalate has been shown to increase the release of GABA in the brain, which may contribute to its analgesic and anxiolytic effects. Additionally, 1-(ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine oxalate has been shown to inhibit the reuptake of serotonin, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
1-(ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine oxalate has been shown to have a number of biochemical and physiological effects. In animal studies, 1-(ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine oxalate has been shown to have analgesic, anxiolytic, and antidepressant-like effects. 1-(ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine oxalate has also been shown to have sedative effects, which may be due to its modulation of the GABAergic system in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1-(ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine oxalate in lab experiments is its potential therapeutic applications. 1-(ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine oxalate has been shown to have analgesic, anxiolytic, and antidepressant-like effects in animal studies, which may make it a promising candidate for further research in these areas.
However, there are also limitations to using 1-(ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine oxalate in lab experiments. One limitation is the lack of understanding of its exact mechanism of action. This makes it difficult to design experiments that can fully elucidate its pharmacological properties. Additionally, 1-(ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine oxalate has not been extensively studied in humans, which makes it difficult to extrapolate its effects from animal studies.

Zukünftige Richtungen

There are several future directions for research on 1-(ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine oxalate. One area of interest is in the development of new drugs based on the structure of 1-(ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine oxalate. Researchers may be able to modify the structure of 1-(ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine oxalate to create more potent and selective drugs for the treatment of neuropathic pain, anxiety, and depression.
Another area of interest is in the development of new animal models to study the pharmacological properties of 1-(ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine oxalate. Researchers may be able to use these models to better understand the mechanism of action of 1-(ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine oxalate and to identify potential drug targets for the treatment of various disorders.
Finally, there is a need for more research on the safety and efficacy of 1-(ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine oxalate in humans. Clinical trials may be able to provide more information on the potential therapeutic applications of 1-(ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine oxalate and its limitations as a drug candidate.

Synthesemethoden

1-(ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine oxalate can be synthesized through a multistep process that involves the reaction of 4-methylcyclohexanone with hydrazine hydrate to form 4-methylcyclohexylhydrazine. This intermediate is then reacted with ethylsulfonyl chloride to form 1-(ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine. Finally, the piperazine compound is reacted with oxalic acid to form the oxalate salt of 1-(ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine oxalate.

Wissenschaftliche Forschungsanwendungen

1-(ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine oxalate has been studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications is in the treatment of neuropathic pain. 1-(ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine oxalate has been shown to have analgesic effects in animal models of neuropathic pain, and it is believed that its mechanism of action involves the modulation of the GABAergic system in the central nervous system.
1-(ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine oxalate has also been studied for its potential use as an antidepressant. Animal studies have shown that 1-(ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine oxalate has antidepressant-like effects, and it is believed that its mechanism of action involves the modulation of the serotonergic system in the brain.

Eigenschaften

IUPAC Name

1-ethylsulfonyl-4-(4-methylcyclohexyl)piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2S.C2H2O4/c1-3-18(16,17)15-10-8-14(9-11-15)13-6-4-12(2)5-7-13;3-1(4)2(5)6/h12-13H,3-11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYIPYXPCBWQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2CCC(CC2)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.